molecular formula C11H17N3 B15200496 2-Methyl-6-(piperazin-1-yl)aniline

2-Methyl-6-(piperazin-1-yl)aniline

Cat. No.: B15200496
M. Wt: 191.27 g/mol
InChI Key: WCPSWLFWOFTZTE-UHFFFAOYSA-N
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Description

2-Methyl-6-(piperazin-1-yl)aniline is a chemical compound that features a piperazine ring attached to an aniline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperazine and aniline groups in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(piperazin-1-yl)aniline typically involves the reaction of 2-methyl-6-nitroaniline with piperazine. The nitro group is first reduced to an amine, which then reacts with piperazine under suitable conditions to form the desired product. Common reagents used in this synthesis include hydrogen gas for the reduction step and various solvents such as ethanol or methanol for the subsequent reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Catalysts may also be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(piperazin-1-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the piperazine nitrogen atoms .

Scientific Research Applications

2-Methyl-6-(piperazin-1-yl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in various therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(piperazin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The aniline moiety may also contribute to the compound’s overall biological activity by participating in hydrogen bonding or other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

Uniqueness

2-Methyl-6-(piperazin-1-yl)aniline is unique due to the specific positioning of the methyl and piperazine groups on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

2-methyl-6-piperazin-1-ylaniline

InChI

InChI=1S/C11H17N3/c1-9-3-2-4-10(11(9)12)14-7-5-13-6-8-14/h2-4,13H,5-8,12H2,1H3

InChI Key

WCPSWLFWOFTZTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCNCC2)N

Origin of Product

United States

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